molecular formula C12H9NO2 B11902132 1-(4H-furo[3,2-b]indol-2-yl)ethanone CAS No. 62144-26-7

1-(4H-furo[3,2-b]indol-2-yl)ethanone

Cat. No.: B11902132
CAS No.: 62144-26-7
M. Wt: 199.20 g/mol
InChI Key: OSHZLPBXVBTFAE-UHFFFAOYSA-N
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Description

1-(4H-furo[3,2-b]indol-2-yl)ethanone is a heterocyclic compound that combines the structural features of both furan and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-furo[3,2-b]indol-2-yl)ethanone typically involves the construction of the indole and furan rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan ring can be introduced through various cyclization reactions involving furfural or its derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-furo[3,2-b]indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds .

Scientific Research Applications

1-(4H-furo[3,2-b]indol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4H-furo[3,2-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(4H-furo[3,2-b]indol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-(4H-furo[3,2-b]indol-2-yl)acetic acid: Contains a carboxylic acid group instead of a carbonyl group.

    1-(4H-furo[3,2-b]indol-2-yl)propane: Has a longer alkyl chain compared to ethanone.

Uniqueness: 1-(4H-furo[3,2-b]indol-2-yl)ethanone is unique due to its specific combination of furan and indole rings, which imparts distinct chemical and biological properties. Its carbonyl group also makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

62144-26-7

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-(4H-furo[3,2-b]indol-2-yl)ethanone

InChI

InChI=1S/C12H9NO2/c1-7(14)11-6-10-12(15-11)8-4-2-3-5-9(8)13-10/h2-6,13H,1H3

InChI Key

OSHZLPBXVBTFAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C3=CC=CC=C3N2

Origin of Product

United States

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